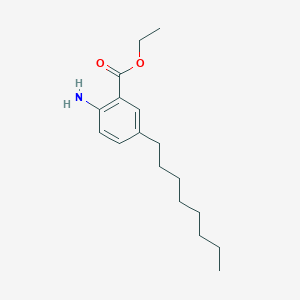
Ethyl 2-amino-5-octylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-octylbenzoate is an organic compound with the molecular formula C17H27NO2 It is a benzoate derivative, characterized by the presence of an ethyl ester group, an amino group, and an octyl chain attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-octylbenzoate typically involves multiple steps, including alkylation, esterification, and amination One common synthetic route starts with the alkylation of a benzoic acid derivative to introduce the octyl group
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-octylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-octylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-5-octylbenzoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amino group can interact with various molecular targets, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: Lacks the amino and octyl groups, making it less versatile in biological applications.
2-Amino-5-octylbenzoic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-amino-5-methylbenzoate: Contains a shorter alkyl chain, which may influence its interaction with biological membranes.
Uniqueness
Ethyl 2-amino-5-octylbenzoate is unique due to its combination of an ethyl ester, an amino group, and a long octyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C17H27NO2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-octylbenzoate |
InChI |
InChI=1S/C17H27NO2/c1-3-5-6-7-8-9-10-14-11-12-16(18)15(13-14)17(19)20-4-2/h11-13H,3-10,18H2,1-2H3 |
Clave InChI |
RLYYPTGJOMEULH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1)N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



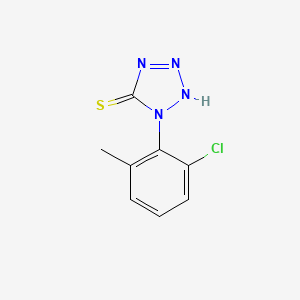
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
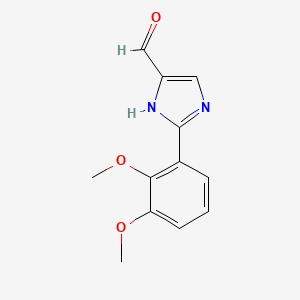

![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)

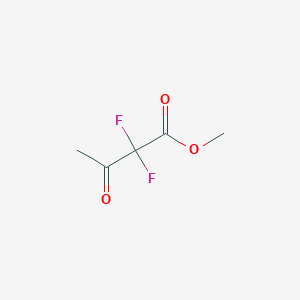
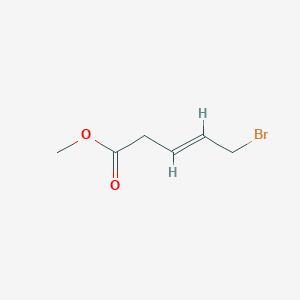

![Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678086.png)
![Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate](/img/structure/B13678088.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B13678092.png)
![4-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13678097.png)
